molecular formula C13H18N4O2 B2496273 N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide CAS No. 1797718-11-6

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide

Cat. No. B2496273
CAS RN: 1797718-11-6
M. Wt: 262.313
InChI Key: QLXJRWFNTHAIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. The compound's relevance stems from its unique structure, offering avenues for studying its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of structurally related compounds involves condensation reactions, cyclization, and nucleophilic substitution. For example, one study reported the synthesis of a molecule by condensation of cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). Another approach for synthesizing morpholine derivatives involved a green synthetic method from commercially available precursors through steps including condensation reaction, chlorination, and nucleophilic substitution (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. These studies reveal the compound's conformation and the arrangement of molecules in the solid state, dominated by hydrogen bonds (Zhou et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide derivatives typically include cyclocondensation, nucleophilic substitution, and reactions with secondary amines to yield new derivatives with varied biological activities. For instance, cyclocondensation of specific precursors under mild conditions afforded novel derivatives characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental methods, including thermal analysis and crystallography studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential applications in drug design and material science. Molecular docking and density functional theory (DFT) studies provide insights into the compound's binding affinity and interaction mechanisms with biological targets, offering a foundation for developing new therapeutic agents (Zhou et al., 2021).

Scientific Research Applications

Chemistry and Biochemistry of Nitrogen Heterocycles

Nitrogen heterocycles are crucial in medicinal chemistry, given their prevalence in pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that a significant proportion contains nitrogen heterocycles, highlighting their importance in drug development (Vitaku, Smith, & Njardarson, 2014). This underscores the potential of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide in pharmaceutical applications, given its morpholine and pyrimidinyl moieties, which are common in bioactive molecules.

Drug-Delivery Systems

Cyclodextrin-based nanosponges represent a frontier in drug-delivery technology, offering a platform for improving solubility, modifying drug-release profiles, and enhancing the bioavailability of pharmaceutical compounds (Boczar & Michalska, 2022). Compounds like N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide, with specific functional groups, could potentially form inclusion complexes with cyclodextrins, indicating their utility in creating more effective and targeted drug delivery systems.

Anticarcinogenic Properties and Toxicity

The study of organotin(IV) complexes has revealed significant anticarcinogenic and toxic properties, with the structure of the organotin moiety playing a critical role in the biological activity of these compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018). Although not directly related, the research on such compounds highlights the ongoing interest in developing new cancer therapies based on novel chemical structures. N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide could, by analogy, serve as a scaffold for synthesizing new compounds with potential anticancer activities.

Ethylene Action Inhibition in Plant Physiology

1-Methylcyclopropene (1-MCP) is known for its role as an ethylene action inhibitor, with significant implications for extending the shelf life of fruits and vegetables by delaying ripening and senescence processes (Blankenship & Dole, 2003). While N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is structurally distinct from 1-MCP, the presence of a cyclopropane ring suggests potential for research into similar applications in agriculture or postharvest technology.

properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-13(10-1-2-10)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,1-2,5-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXJRWFNTHAIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.